1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate 1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate
Brand Name: Vulcanchem
CAS No.: 501943-05-1
VCID: VC3820834
InChI: InChI=1S/C9H20N.CH4O3S/c1-3-4-7-10(2)8-5-6-9-10;1-5(2,3)4/h3-9H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
SMILES: CCCC[N+]1(CCCC1)C.CS(=O)(=O)[O-]
Molecular Formula: C10H23NO3S
Molecular Weight: 237.36 g/mol

1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate

CAS No.: 501943-05-1

Cat. No.: VC3820834

Molecular Formula: C10H23NO3S

Molecular Weight: 237.36 g/mol

* For research use only. Not for human or veterinary use.

1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate - 501943-05-1

Specification

CAS No. 501943-05-1
Molecular Formula C10H23NO3S
Molecular Weight 237.36 g/mol
IUPAC Name 1-butyl-1-methylpyrrolidin-1-ium;methanesulfonate
Standard InChI InChI=1S/C9H20N.CH4O3S/c1-3-4-7-10(2)8-5-6-9-10;1-5(2,3)4/h3-9H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Standard InChI Key DIGFVIJSOJVYLL-UHFFFAOYSA-M
SMILES CCCC[N+]1(CCCC1)C.CS(=O)(=O)[O-]
Canonical SMILES CCCC[N+]1(CCCC1)C.CS(=O)(=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Composition

1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate belongs to the pyrrolidinium family of ionic liquids. Its molecular formula is C₁₀H₂₃NO₃S, with a molecular weight of 237.36 g/mol. The cation consists of a pyrrolidine ring substituted with a butyl and methyl group, while the anion is methanesulfonate (CH₃SO₃⁻).

Table 1: Basic Chemical Properties

PropertyValue
CAS No.501943-05-1
Molecular FormulaC₁₀H₂₃NO₃S
Molecular Weight237.36 g/mol
IUPAC Name1-butyl-1-methylpyrrolidin-1-ium; methanesulfonate
Thermal StabilityUp to 300°C (decomposition)
SolubilityMiscible with polar solvents

The structural stability of the pyrrolidinium ring contributes to its resistance to thermal degradation, making it suitable for high-temperature applications.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves two primary steps:

  • Quaternization: 1-Methylpyrrolidine reacts with 1-butyl bromide in an inert atmosphere to form 1-butyl-1-methylpyrrolidinium bromide.

  • Anion Exchange: The bromide intermediate undergoes metathesis with methanesulfonic acid, yielding the final product.

Reaction conditions are optimized at 60–80°C for 12–24 hours, achieving yields exceeding 85%. The purity of the product is confirmed via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Industrial Manufacturing

Industrial processes scale this methodology using continuous-flow reactors to enhance efficiency. Key parameters include:

  • Temperature Control: Maintained at 70°C to prevent side reactions.

  • Solvent Selection: Acetonitrile is preferred for its low boiling point and ease of removal.

  • Quality Assurance: Rigorous filtration and recrystallization ensure ≥99% purity for commercial grades.

Physicochemical Characterization

Thermal and Solubility Properties

The compound exhibits a glass transition temperature (T₉) of -65°C and remains stable up to 300°C under nitrogen. Its solubility profile is tunable:

  • Miscible: Water, methanol, acetonitrile.

  • Immiscible: Non-polar solvents (e.g., hexane).

This dual solubility enables its use as a phase-transfer catalyst in biphasic reactions.

Spectroscopic Analysis

1H NMR (500 MHz, methanol-d₄):

  • δ 3.45–3.30 (m, 4H, pyrrolidinium ring).

  • δ 2.72 (s, 3H, methyl group).

  • δ 1.65–1.50 (m, 2H, butyl chain) .

13C NMR confirms the absence of bromide impurities, with distinct peaks at δ 151.5 (pyrrolidinium) and δ 38.0 (methanesulfonate) .

Applications in Scientific Research

Green Chemistry

As a green solvent, it replaces volatile organic compounds (VOCs) in:

  • Catalysis: Acid-catalyzed esterifications (e.g., biodiesel production).

  • Polymer Synthesis: Solvent for conductive polymers like polyaniline.

Biomedical Engineering

  • Drug Delivery: Enhances solubility of hydrophobic APIs (e.g., antifungals).

  • Biomolecule Extraction: Isolate proteins and DNA without denaturation.

Comparison with Analogous Ionic Liquids

Anion-Dependent Properties

PropertyMethanesulfonateTrifluoromethanesulfonate
Conductivity0.8 mS/cm2.12 mS/cm
Thermal Stability300°C400°C
CostLowHigh

The methanesulfonate anion offers cost advantages but lower electrochemical stability compared to fluorinated counterparts .

Challenges and Future Directions

Limitations

  • High Viscosity: Limits ion mobility in electrochemical applications.

  • Hygroscopicity: Requires anhydrous storage conditions.

Research Opportunities

  • Hybrid Electrolytes: Blend with zwitterionic liquids to reduce viscosity.

  • Pharmaceutical Formulations: Explore transdermal delivery mechanisms.

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